Cyclopropyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone
Description
Cyclopropyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone is a synthetic organic compound featuring a cyclopropyl group attached to a methanone moiety, which is further linked to a phenylsulfonyl-substituted pyrrole ring.
Properties
IUPAC Name |
[1-(benzenesulfonyl)pyrrol-3-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-14(11-6-7-11)12-8-9-15(10-12)19(17,18)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYISPBKBJWIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of sulfonyl-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone involves its interaction with various molecular targets and pathways. The phenylsulfonyl group is known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to specific proteins or enzymes. The cyclopropyl group adds rigidity to the molecule, potentially enhancing its stability and specificity in biological systems .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Influence : The pyrrole ring in the target compound may enhance aromatic stabilization compared to the pyrazole-thiazole system in , which introduces sulfur-based electronegativity.
Physical Properties and Spectral Data
Key Observations :
- Melting Points : The low melting point of 18 (97–98°C) vs. 16 (223°C) suggests that chloro substituents reduce crystalline packing efficiency compared to nitro groups .
- Predicted Properties : The thiazole-containing compound shows a high predicted boiling point (533°C), likely due to increased molecular rigidity and sulfur’s polarizability.
Research Findings and Implications
Substituent Effects : Nitro and chloro groups in analogs significantly alter electronic environments, as evidenced by 13C-NMR shifts (~2–5 ppm variations). The target compound’s phenylsulfonyl group may similarly deshield adjacent carbons.
Acidity : The predicted pKa of 0.77 for indicates strong electron-withdrawing effects; the target compound’s acidity may vary based on sulfonyl group positioning.
Biological Activity
Cyclopropyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone, with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol, is a compound that has garnered interest in biological research due to its potential applications in medicinal chemistry and its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to the interactions facilitated by its phenylsulfonyl group. This group is known for participating in hydrogen bonding and other non-covalent interactions, which can enhance the compound's binding affinity to various biological targets, including proteins and enzymes. The cyclopropyl moiety contributes rigidity to the molecule, potentially improving its stability and specificity within biological systems.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications to the sulfonyl group can significantly impact biological efficacy. For instance, variations in the substituents on the pyrrole ring or alterations to the cyclopropyl group have been shown to affect the compound's ability to modulate cellular pathways .
Antitumor Activity
In studies examining analogs of cyclopropyl-containing compounds, such as epothilones, it was found that while certain modifications retained activity against tumor cells, others resulted in diminished effects. Specifically, replacing functional groups with cyclopropyl structures sometimes led to a complete loss of cytotoxicity, demonstrating the delicate balance in designing effective therapeutic agents .
Enzyme Inhibition
Another area of investigation has focused on the compound's potential as an enzyme inhibitor. The sulfonamide derivatives have been noted for their ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, compounds structurally related to this compound have shown promise in inhibiting kinases involved in signaling pathways critical for tumor growth .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cyclopropyl[1-(methylsulfonyl)-1H-pyrrol-3-yl]methanone | Methyl Sulfonamide Structure | Moderate enzyme inhibition |
| Cyclopropyl[1-(ethylsulfonyl)-1H-pyrrol-3-yl]methanone | Ethyl Sulfonamide Structure | Significant cytotoxicity against tumor cells |
| Cyclopropyl[1-(isopropylsulfonyl)-1H-pyrrol-3-yl]methanone | Isopropyl Sulfonamide Structure | Variable activity depending on cellular context |
This table illustrates how variations in the sulfonamide group influence biological activity, emphasizing the importance of careful structural design in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
